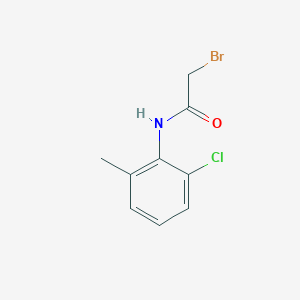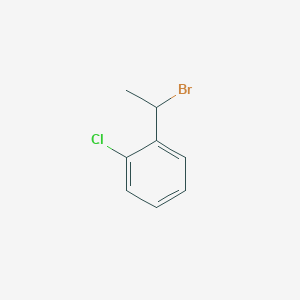
1-(1-Bromoethyl)-2-chlorobenzene
Vue d'ensemble
Description
1-(1-Bromoethyl)-2-chlorobenzene, also known as alfa-Methylbenzyl bromide, is a chemical compound used in laboratory settings . It has been employed in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine, and as an initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .
Synthesis Analysis
The synthesis of 1-(1-Bromoethyl)-2-chlorobenzene can be achieved through Friedel-Crafts reactions . These reactions involve the alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid catalyst . The metal chloride serves as a Lewis acid, accepting electron density from the alkyl chloride .Molecular Structure Analysis
The molecular formula of 1-(1-Bromoethyl)-2-chlorobenzene is C8H9Br . Its average mass is 185.061 Da and its monoisotopic mass is 183.988754 Da .Chemical Reactions Analysis
The reactivity of 1-(1-Bromoethyl)-2-chlorobenzene is similar to that of chloroformates and acyl chlorides . It can react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides .Physical And Chemical Properties Analysis
1-(1-Bromoethyl)-2-chlorobenzene is a clear yellow to brownish liquid . It has a melting point of -65°C and a boiling point of 94 °C/16 mmHg (lit.) . Its density is 1.356 g/mL at 25 °C (lit.) and its refractive index is n 20/D 1.56 (lit.) .Applications De Recherche Scientifique
Controlled Radical Polymerization of Styrene
1-(1-Bromoethyl)-2-chlorobenzene is utilized in the controlled radical polymerization of styrene. This process allows for the creation of polymers with specific structures and molecular weights. The compound acts as an initiator in this reaction, leading to the formation of polystyrene chains with well-defined properties .
Asymmetric Esterification of Benzoic Acid
This chemical is used in the asymmetric esterification of benzoic acid. In the presence of a chiral cyclic guanidine, 1-(1-Bromoethyl)-2-chlorobenzene contributes to the synthesis of esters with high enantiomeric excess. This is particularly valuable in the production of chiral compounds for pharmaceutical applications .
Synthesis of Bromine Terminated Polymers
Another application is the synthesis of bromine-terminated poly(p-methoxystyrene) and polystyrene through atom transfer radical polymerization (ATRP). The bromine group in 1-(1-Bromoethyl)-2-chlorobenzene serves as a transferable atom that facilitates the growth of the polymer chain .
Mécanisme D'action
Mode of Action
1-(1-Bromoethyl)-2-chlorobenzene likely undergoes reactions similar to other alkyl halides. Alkyl halides are known to undergo nucleophilic substitution or elimination reactions . In these reactions, a nucleophile or base interacts with the alkyl halide, leading to the substitution or elimination of the halogen atom.
Result of Action
It has been employed in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine, and as an initiator in the synthesis of bromine terminated poly p-methoxystyrene and polystyrene via atom transfer radical polymerization .
Action Environment
The action, efficacy, and stability of 1-(1-Bromoethyl)-2-chlorobenzene can be influenced by various environmental factors. For instance, the presence of a strong base or nucleophile can trigger its reactivity. Additionally, factors such as temperature, pH, and solvent can also affect its stability and reactivity .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a combustible liquid that causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
1-(1-bromoethyl)-2-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-6(9)7-4-2-3-5-8(7)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKKDCRHMDKWFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600382 | |
| Record name | 1-(1-Bromoethyl)-2-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66481-74-1 | |
| Record name | 1-(1-Bromoethyl)-2-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-bromoethyl)-2-chlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




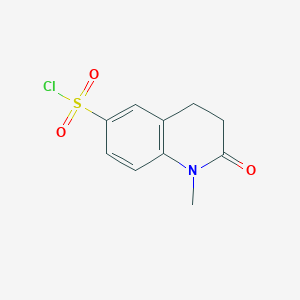
![3-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1288235.png)
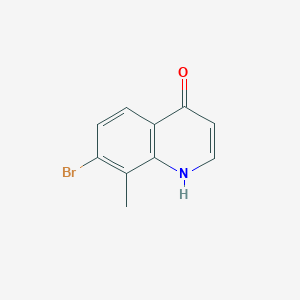
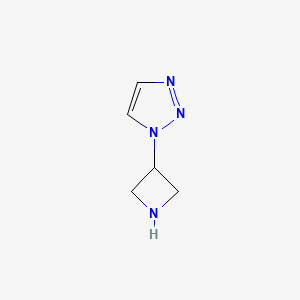
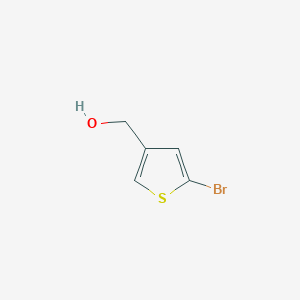
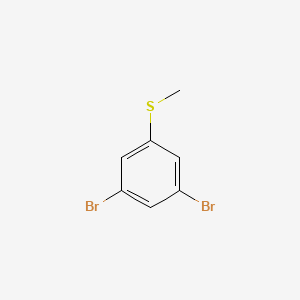

![[1-(2-Aminoethyl)piperidin-4-yl]methanol](/img/structure/B1288255.png)
